molecular formula C12H12N2O B081982 4-Phenoxybenzene-1,2-diamine CAS No. 13940-96-0

4-Phenoxybenzene-1,2-diamine

Cat. No. B081982
CAS RN: 13940-96-0
M. Wt: 200.24 g/mol
InChI Key: FJVIHKKXPLPDSV-UHFFFAOYSA-N
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Patent
US04072696

Procedure details

1-Acetamido-2-amino-4-phenoxybenzene is treated with hydrochloric acid in aqueous methanol to afford 1,2-diamino-4-phenoxybenzene which, in turn, is reacted with methoxycarbonyl isothiocyanate in accordance with the technique set forth in the third paragraph of Example XIV to afford 1,2-bis(3-methoxycarbonyl-2-thioureido)-4-phenoxybenzene.
Name
1-Acetamido-2-amino-4-phenoxybenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:7][C:6]=1[NH2:18])(=O)C.Cl>CO>[NH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:7][C:6]=1[NH2:18]

Inputs

Step One
Name
1-Acetamido-2-amino-4-phenoxybenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C=C1)OC1=CC=CC=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)OC1=CC=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.